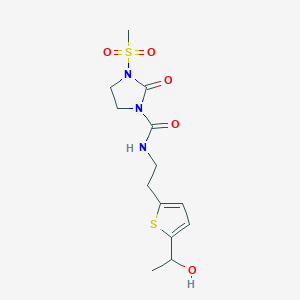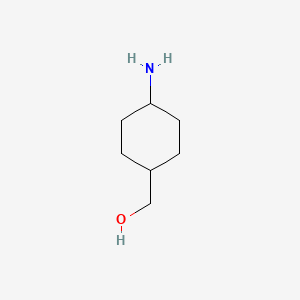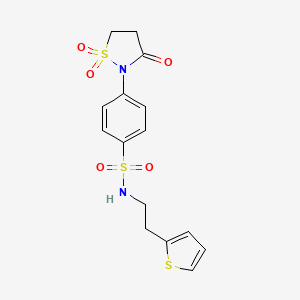![molecular formula C16H12N2O5 B2890735 N-[2-(2-Nitrophenoxy)ethyl]phthalimide CAS No. 98395-64-3](/img/structure/B2890735.png)
N-[2-(2-Nitrophenoxy)ethyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Nitrophenoxy)ethyl]phthalimide is a chemical compound with the molecular formula C16H12N2O5 and a molecular weight of 312.28 g/mol . It is characterized by the presence of a phthalimide group attached to a 2-(2-nitrophenoxy)ethyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
N-[2-(2-Nitrophenoxy)ethyl]phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety and hazards associated with “N-[2-(2-Nitrophenoxy)ethyl]phthalimide” are not specified in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Nitrophenoxy)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2-(2-nitrophenoxy)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phthalic anhydride reacts with 2-(2-nitrophenoxy)ethylamine in the presence of a suitable solvent, such as toluene or xylene.
Step 2: The reaction mixture is heated to a temperature range of 100-150°C to facilitate the formation of the imide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and filtration to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Nitrophenoxy)ethyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phthalimide derivatives.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Nitrophenoxy)ethyl]phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitrophenyl)phthalimide
- N-(2-Aminophenyl)phthalimide
- N-(2-Hydroxyphenyl)phthalimide
Uniqueness
N-[2-(2-Nitrophenoxy)ethyl]phthalimide is unique due to the presence of both a nitrophenoxy group and a phthalimide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific synthetic and biological studies .
Propiedades
IUPAC Name |
2-[2-(2-nitrophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15-11-5-1-2-6-12(11)16(20)17(15)9-10-23-14-8-4-3-7-13(14)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYXLUNMNXBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)
![8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline](/img/structure/B2890654.png)
![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B2890660.png)
![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2890663.png)
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)

